3-Hydroxy Simvastatin is a derivative of Simvastatin, a lipid-lowering drug synthetically derived from a fermentation product of Aspergillus terreus . It belongs to the statin class of medications, which are used to lower the risk of cardiovascular disease and manage abnormal lipid levels by inhibiting the endogenous production of cholesterol in the liver .
The synthesis of 3-Hydroxy Simvastatin involves biocatalyzed steps, which are advantageous as they are conducted under mild reaction conditions, at ambient temperature, and can use water as a reaction medium in many cases . The electrochemical oxidation of less than 1 mg each of simvastatin and lovastatin led to the generation of three oxidative metabolites of each parent .
Simvastatin has a complex molecular structure. It consists of an aromatic backbone attached to a dimethylbutanoic acid arm with an ester bond and the ethyl pyranyl arm with a covalent C–C-bond forming a lactone . Its molecular formula is C25H38O5 and it has a molar mass of 418.57 g mol-1 .
Simvastatin is a prodrug in which the 6-membered lactone ring of simvastatin is hydrolyzed in vivo to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA (hydroxymethylglutaryl CoA) .
Simvastatin occurs as a white to off-white crystalline powder . The solubility of Simvastatin was recorded highest in M59 (1.54 x 10−2) followed by M52 (6.56 x 10−3), B58 (5.52 x 10−3), B35 (3.97 x 10−3), T80 (1.68 x 10−3), T20 (1.16 x 10−3) and H2O (1.94 x 10−6) at T = 320.2 K .
Simvastatin acid is typically synthesized through the hydrolysis of the lactone ring in Simvastatin. [] While specific details regarding industrial-scale synthesis were not provided in the papers analyzed, various research articles highlight the use of specific reaction conditions for Simvastatin acid synthesis. For instance, one study utilized enzymatic hydrolysis with a specific enzyme to achieve high yields of Simvastatin acid. []
Simvastatin acid retains the core structure of statins, characterized by a dihydroxyheptanoic acid moiety linked to a substituted decalin ring system. [, ] The key structural difference between Simvastatin and Simvastatin acid lies in the opening of the lactone ring present in Simvastatin to form the corresponding open-chain hydroxy acid in Simvastatin acid. [] This structural modification plays a crucial role in dictating the pharmacological activity and physicochemical properties of Simvastatin acid compared with its prodrug form. [] Crystal structure analysis of Simvastatin acid in complex with HMG-CoA reductase revealed that the molecule occupies a portion of the binding site of HMG-CoA, thereby blocking the access of this substrate to the active site of the enzyme. []
Simvastatin acid exerts its primary action by competitively inhibiting HMG-CoA reductase. [, ] By binding to the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key precursor molecule in the cholesterol biosynthesis pathway. [, ] This inhibition leads to a decrease in intracellular cholesterol levels, which triggers a cascade of cellular responses, including the upregulation of LDL receptors. [] These receptors enhance the uptake and breakdown of LDL cholesterol from the bloodstream, ultimately contributing to the cholesterol-lowering effect. []
Beyond its lipid-lowering effects, Simvastatin acid's mechanism of action in various other cellular processes is an active area of research. Studies suggest its involvement in modulating the mevalonate pathway, impacting the prenylation of crucial signaling molecules like Rho GTPases. [, ] This modulation is implicated in influencing diverse cellular processes like cell growth, differentiation, and inflammation. [, , ]
Simvastatin acid, being the active metabolite of Simvastatin, possesses distinct physicochemical properties that influence its pharmacological behavior. [] Compared with Simvastatin, which exists as a lactone, Simvastatin acid, the open-ring hydroxy acid form, exhibits higher hydrophilicity. [] This increased hydrophilicity affects its membrane permeability and distribution within the body. [, ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: